6-(chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N5/c11-4-8-16-9(14)18-10(17-8)15-5-1-2-6(12)7(13)3-5/h1-3H,4H2,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXIQAHVNCQTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163654 | |
| Record name | 6-(Chloromethyl)-N2-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644959-94-4 | |
| Record name | 6-(Chloromethyl)-N2-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644959-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)-N2-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3,4-dichloroaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The chloromethyl group can be introduced through subsequent chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that triazine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of triazine derivatives on breast cancer cells. The results indicated that compounds similar to 6-(chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine demonstrated significant apoptosis induction and cell cycle arrest .
Antiviral Properties
Triazines have also been explored for their antiviral activities. The chloromethyl group enhances the reactivity of the compound, potentially leading to effective antiviral agents.
- Case Study: A research article highlighted the synthesis of triazine derivatives that exhibited antiviral activity against HIV and influenza viruses. The modifications made to the triazine core were crucial for enhancing biological activity .
Agricultural Applications
Herbicides and Pesticides
The compound's structural characteristics make it suitable for developing herbicides and pesticides. Its ability to interfere with plant growth pathways can be harnessed to create effective agricultural chemicals.
- Data Table: Herbicidal Activity of Triazine Derivatives
| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |
|---|---|---|---|
| Triazine A | This compound | 1 kg/ha | 85 |
| Triazine B | Similar structure | 0.5 kg/ha | 78 |
Case Study: Field trials conducted with triazine-based herbicides showed effective control of broadleaf weeds in maize crops. The results indicated a significant reduction in weed biomass compared to untreated plots .
Materials Science
Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance.
- Data Table: Properties of Triazine-Modified Polymers
| Polymer Type | Modification Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|---|
| Polycarbonate | Addition of triazine derivative | 250 | High |
| Polyethylene | Coating with triazine compound | 230 | Moderate |
Case Study: Research on polymer composites revealed that adding triazine derivatives improved the thermal degradation temperature significantly compared to unmodified polymers. This enhancement is beneficial for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Substituent Position and Electronic Effects
6-(Chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS 1379811-37-6)
- Structural Difference : The dichlorophenyl group is substituted at the 2,4-positions instead of 3,3.
- However, the electron-withdrawing effect remains comparable.
6-(Chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
- Structural Difference : A fluorine atom replaces the 3,4-dichlorophenyl group.
- Impact : Fluorine’s electronegativity increases the compound’s polarity, improving water solubility but reducing lipophilicity. This contrasts with the target compound’s higher hydrophobicity, which may enhance soil adsorption.
Functional Group Variations
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Structural Difference: Dimethylamino groups replace the dichlorophenyl substituent.
- The dimethyl groups increase basicity, altering pH-dependent stability.
Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)
- Structural Difference: Ethylamino groups at positions 2 and 4, with a chlorine at position 4.
- Impact : Simazine’s herbicidal activity relies on chlorine and ethyl groups for soil mobility and inhibition of photosynthesis. The target compound’s chloromethyl and dichlorophenyl groups may confer resistance to metabolic degradation.
Atrazine (6-Chloro-N-ethyl-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Structural Difference : Ethyl and isopropyl groups instead of chloromethyl and dichlorophenyl.
- Impact : Atrazine’s broad-spectrum herbicidal activity is well-documented, but its environmental persistence raises concerns. The target compound’s chloromethyl group may introduce alternative degradation pathways, reducing ecological half-life.
Propazine (6-Chloro-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Water Solubility (mg/L) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 313.57 | ~2.8 | <10 | 6-(CH2Cl), N-(3,4-Cl2C6H3) |
| 6-(Chloromethyl)-N,N-dimethyl analogue | 187.63 | ~1.5 | ~100 | 6-(CH2Cl), N,N-(CH3)2 |
| Simazine | 201.66 | ~2.1 | 5 | 6-Cl, N,N′-diethyl |
| Atrazine | 215.68 | ~2.7 | 33 | 6-Cl, N-ethyl, N′-isopropyl |
| Propazine | 229.71 | ~3.0 | 8.6 | 6-Cl, N,N′-diisopropyl |
Data extrapolated from .
Biological Activity
6-(Chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Its unique structure, characterized by a chloromethyl group and a dichlorophenyl moiety, positions it as a candidate for various biological applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H8Cl3N5
- Molecular Weight : 304.56 g/mol
- CAS Number : 644959-94-4
Synthesis
The synthesis typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride in a basic medium such as sodium hydroxide. This process allows for the formation of the triazine ring through nucleophilic substitution mechanisms. Subsequent chloromethylation introduces the chloromethyl group to the structure .
Antimicrobial Activity
Research has indicated that compounds within the triazine family exhibit significant antimicrobial properties. A study that synthesized various derivatives of triazines found that certain compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were tested against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results showed varying degrees of inhibition zones depending on the specific structural modifications made to the triazine core .
Table 1: Antibacterial Activity of Triazine Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazine A | E. coli | 15 |
| Triazine B | K. pneumoniae | 12 |
| Triazine C | S. aureus | 18 |
Anticancer Properties
The potential anticancer activity of triazines has been explored in various studies. The mechanism often involves the inhibition of specific enzymes related to DNA replication or protein synthesis in cancer cells. For example, certain derivatives have shown promise in inhibiting cell proliferation in breast and colon cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a recent study focusing on triazine derivatives, researchers observed that a compound structurally similar to this compound inhibited cancer cell growth by disrupting mitochondrial function and triggering apoptotic pathways. The compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with promising results indicating its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Disruption : It can induce cell cycle arrest in cancer cells.
- Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.
Q & A
Basic: What are the optimal synthetic routes for 6-(chloromethyl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine?
Methodological Answer:
The synthesis of triazine derivatives typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example, a microwave-assisted one-pot method can be adapted using cyanoguanidine, substituted aldehydes, and aryl amines in ethanol with catalytic HCl (140°C, 50 min irradiation) . Optimization includes adjusting stoichiometry (e.g., 1:1:1 molar ratio of cyanoguanidine, aldehyde, and amine) and post-reaction neutralization with NaOH to precipitate the product. For chloro-methyl substitution, intermediates like 2,4-diamino-6-chloro-1,3,5-triazine (CAS 3397-62-4) can serve as precursors, with subsequent alkylation using chloromethylating agents .
Key Parameters Table:
| Reaction Step | Conditions | Yield Optimization |
|---|---|---|
| Condensation | 140°C, 50 min, microwave | Use excess aryl amine (1.2 eq) |
| Neutralization | 5N NaOH, 15 min post-reaction | Adjust pH to 8–9 for precipitation |
| Purification | Recrystallization (EtOH/H₂O) | Solvent ratio 3:1 (v/v) |
Advanced: How does the chloro-methyl group at the 6-position influence electronic and steric effects in reactivity?
Methodological Answer:
The electron-withdrawing chloro-methyl group enhances electrophilicity at the triazine core, facilitating NAS reactions. Computational studies (e.g., DFT calculations) can quantify electron density distribution at reactive sites (C-2 and C-4). For instance, compare Mulliken charges of 6-chloro vs. 6-chloromethyl derivatives to predict regioselectivity. Steric effects from the chloromethyl group may hinder access to the triazine ring, as shown in molecular docking studies with enzymes like dihydrofolate reductase (DHFR). Empirical validation involves synthesizing analogs (e.g., 6-H, 6-Cl, 6-CH₂Cl) and comparing reaction kinetics with nucleophiles (e.g., thiols or amines) .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl) and triazine carbons (δ 160–170 ppm). For chloromethyl groups, expect a triplet for CH₂Cl (δ 3.8–4.2 ppm, J = 6–8 Hz) .
- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Compare with reference spectra of 6-chloro-1,3,5-triazine derivatives .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s A+2 peak).
Example Data Conflict Resolution:
If NMR shows unexpected splitting in the triazine region, perform 2D COSY or HSQC to differentiate coupling from impurities vs. conformational isomerism .
Advanced: How can 3D-QSAR models guide structural modifications for enhanced bioactivity?
Methodological Answer:
3D-QSAR requires:
Dataset Preparation : Assay bioactivity (e.g., IC₅₀ against cancer cells) for 20+ analogs.
Molecular Alignment : Align structures using the triazine core as a template (e.g., PyMOL).
Field Analysis : Calculate steric (van der Waals) and electrostatic (Coulombic) fields.
Model Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets.
For example, a 3D-QSAR study on antiproliferative triazines identified that electron-donating groups at the para-position of the dichlorophenyl ring enhance activity . Apply this to design derivatives with –OCH₃ or –NH₂ substituents.
Advanced: What experimental designs address contradictions in solubility and bioavailability data?
Methodological Answer:
Contradictions in solubility (e.g., aqueous vs. DMSO) require:
- Solubility Screening : Use shake-flask method across pH 1–10 (simulate physiological conditions).
- Co-solvent Systems : Test PEG-400/water mixtures (10–40% w/w) to improve dissolution .
- Formulation Studies : Prepare nanocrystals via antisolvent precipitation (e.g., HPMC stabilizer).
For bioavailability conflicts, use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro permeability with in vivo PK data .
Basic: How to evaluate purity and stability under storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
